molecular formula C21H27NO5S B2992342 Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate CAS No. 442658-78-8

Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate

Cat. No.: B2992342
CAS No.: 442658-78-8
M. Wt: 405.51
InChI Key: PIMOYMAVYVNGEY-UHFFFAOYSA-N
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Description

Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate is a complex organic compound with a unique structure that includes a sulfonamide group, a methoxy group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the sulfonamide group: This can be achieved by reacting 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Esterification: The carboxylic acid group can be esterified using ethanol in the presence of an acid catalyst.

    Coupling reactions: The final product can be obtained by coupling the intermediate compounds using reagents like palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The methoxy and methyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the sulfonamide group, making it less versatile in biological applications.

    3-(5-methoxy-2,4-dimethylbenzenesulfonamido)propanoic acid: Lacks the ester group, affecting its solubility and reactivity.

    Ethyl 3-(4-methylphenyl)propanoate: Lacks the sulfonamide and methoxy groups, reducing its potential biological activity.

Uniqueness

Ethyl 3-(5-methoxy-2,4-dimethylbenzenesulfonamido)-3-(4-methylphenyl)propanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-[(5-methoxy-2,4-dimethylphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-6-27-21(23)12-18(17-9-7-14(2)8-10-17)22-28(24,25)20-13-19(26-5)15(3)11-16(20)4/h7-11,13,18,22H,6,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMOYMAVYVNGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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